molecular formula C13H12BFO3 B8207120 3-(Benzyloxy)-2-fluorophenylboronic acid

3-(Benzyloxy)-2-fluorophenylboronic acid

Cat. No. B8207120
M. Wt: 246.04 g/mol
InChI Key: FCVICRAVRVCLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2-fluorophenylboronic acid is a chemical compound with the molecular formula C13H13BO3 . It is also known by several synonyms such as 3-benzyloxyphenylboronic acid, 3-benzyloxybenzeneboronic acid, 3-benzyloxy phenyl boronic acid, among others . The compound appears as a white-yellow crystalline powder .


Molecular Structure Analysis

The InChI key for this compound is WIJNYNBSPQMJGO-UHFFFAOYSA-N . The compound has a molecular weight of 228.05 g/mol . More detailed structural analysis would require additional computational chemistry tools .


Physical And Chemical Properties Analysis

This compound has a melting point of 130°C . It is a solid at room temperature . More detailed physical and chemical properties would require additional experimental data .

Scientific Research Applications

  • Cancer Research : Phenylboronic acid derivatives exhibit antiproliferative and proapoptotic properties in cancer cells. They act in a cell cycle-specific mode, making them significant in experimental oncology, particularly in the study of apoptosis in ovarian cancer cells (Psurski et al., 2018).

  • Sensing Applications : These compounds are used in creating fluorescent probes. Derivatives like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole have high sensitivity to pH changes and selectivity in sensing metal cations, attributed to their fluorine substituents (Tanaka et al., 2001).

  • Organic Synthesis and Bioactivity : Benzoxaboroles, derived from phenylboronic acids, showcase a wide range of applications in organic synthesis. Their unique properties, including biological activity, make them suitable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

  • Construction of Emissive Fluorophores : In the realm of organic chemistry, cascade reactions of certain chalcones with arylboronic acids, including 3-(Benzyloxy)-2-fluorophenylboronic acid, lead to the synthesis of benzofuro[2,3-c]pyridine skeletons. These are new classes of emissive fluorophores (Xiong et al., 2019).

  • Properties in Chemistry : Fluoro-substituted boronic acids have unique properties crucial for various applications. Their unique acidity, hydrolytic stability, structures, and spectroscopic properties make them significant in diverse fields (Gozdalik et al., 2017).

  • Photoluminescence in Tb(3+) Complexes : The position of substituents in these compounds, like in 4-benzyloxy benzoic acid, can influence photoluminescence in certain complexes, which is significant in materials science (Sivakumar et al., 2010).

  • Fungal Infection Treatment : Benzosiloxaboroles, which are chemically related, show potent bioactivity and are considered for use as small-molecule therapeutic agents against fungal infections (Brzozowska et al., 2015).

  • Synthesis of Organic Compounds : The halodeboronation of aryl boronic acids enables the scalable synthesis of various organic compounds, demonstrating the versatility of these compounds in synthetic chemistry (Szumigala et al., 2004).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

properties

IUPAC Name

(2-fluoro-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVICRAVRVCLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-2-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-2-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-2-fluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-2-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.